molecular formula C12H12N2 B8409281 5-(3,3-Dimethyl-but-1-ynyl)-2-cyano-pyridine

5-(3,3-Dimethyl-but-1-ynyl)-2-cyano-pyridine

Cat. No.: B8409281
M. Wt: 184.24 g/mol
InChI Key: QEQDNACRESXQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,3-Dimethyl-but-1-ynyl)-2-cyano-pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H12N2/c1-12(2,3)7-6-10-4-5-11(8-13)14-9-10/h4-5,9H,1-3H3

InChI Key

QEQDNACRESXQHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CN=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-2-cyano-pyridine (316 mg, 1.72 mmol) in anhydrous DMF (7 mL) in a sealed tube. Degas the solution, purge with nitrogen and add tris(dibenzylideneacetone)dipalladium(0) (47 mg, 0.05 mmol), copper(I) iodide (20 mg, 0.1 mmol), triphenylphosphine (113 mg, 0.43 mmol), triethylamine (2 mL) and 3,3-dimethylbutyne (0.64 mL, 5.16 mmol). Heat the mixture at 90° C. overnight. Cool to room temperature, add water and extract the aqueous phase twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (19:1) to give the desired intermediate as a solid (310 mg, 97%).
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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